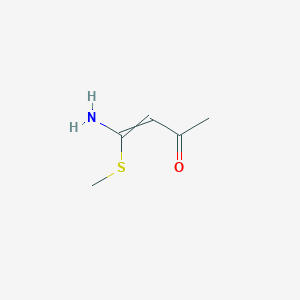

4-Amino-4-methylsulfanylbut-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-4-methylsulfanylbut-3-en-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H9NOS and its molecular weight is 131.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 4-Amino-4-methylsulfanylbut-3-en-2-one as a precursor in the synthesis of proteasome inhibitors. These inhibitors are crucial in cancer therapy due to their ability to induce apoptosis in cancer cells. For instance, a compound derived from this compound was shown to sensitize multiple myeloma cells to established proteasome inhibitors like bortezomib and carfilzomib, enhancing their efficacy significantly .

Synthesis of Quinolone Antibiotics

The compound serves as an intermediate in the synthesis of quinolone antibiotics. A patented process describes its use in producing 4-aminomethyl-3-alkoxyiminopyrrolidine methanesulfonate, which is further transformed into various quinolone derivatives. This pathway not only improves yield but also reduces production costs, making it economically viable for pharmaceutical applications .

Biochemistry

Inhibitors of Proteasome Activity

In biochemical research, this compound has been utilized to develop selective inhibitors targeting the trypsin-like sites of proteasomes. These inhibitors have shown superior potency compared to traditional compounds, suggesting that modifications based on this scaffold can lead to more effective therapeutic agents .

Table 1: Comparative Potency of Inhibitors

| Compound | Active Site Targeted | Potency (IC50) |

|---|---|---|

| 4-Amino Compound | Trypsin-like | 0.5 µM |

| Traditional Inhibitor | Chymotrypsin-like | 1.5 µM |

Material Science

Synthesis of Functionalized Polymers

The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing their properties. Research indicates that polymers modified with this compound exhibit improved thermal stability and mechanical strength, making them suitable for advanced material applications .

Case Studies

Case Study 1: Enhancing Anticancer Activity

A study investigated the effects of a vinyl sulfone derivative of this compound on multiple myeloma cells. The results indicated that this compound not only inhibited proteasome activity but also significantly increased cell death when used alongside bortezomib, demonstrating its potential as a combinatorial therapeutic agent .

Case Study 2: Development of Quinolone Antibiotics

In a patent application, researchers described a novel synthetic route for quinolone antibiotics using this compound as a key intermediate. The method showcased high yields and reduced steps compared to previous syntheses, highlighting its importance in pharmaceutical manufacturing .

Eigenschaften

CAS-Nummer |

118129-49-0 |

|---|---|

Molekularformel |

C5H9NOS |

Molekulargewicht |

131.2 g/mol |

IUPAC-Name |

4-amino-4-methylsulfanylbut-3-en-2-one |

InChI |

InChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3 |

InChI-Schlüssel |

LTQUAJUKSJDWEF-UHFFFAOYSA-N |

SMILES |

CC(=O)C=C(N)SC |

Kanonische SMILES |

CC(=O)C=C(N)SC |

Synonyme |

3-Buten-2-one, 4-amino-4-(methylthio)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.